(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone

Description

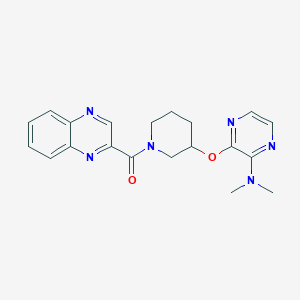

The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone features a quinoxalin-2-yl group linked via a methanone bridge to a substituted piperidine ring. The piperidine moiety is further functionalized with a 3-(dimethylamino)pyrazin-2-yloxy group. While direct biological data for this compound are unavailable in the provided evidence, quinoxaline derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-quinoxalin-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-25(2)18-19(22-10-9-21-18)28-14-6-5-11-26(13-14)20(27)17-12-23-15-7-3-4-8-16(15)24-17/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDCAPFNRRYUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the pyrazine moiety: This can be achieved through the reaction of appropriate amines with dihalopyrazines under basic conditions.

Attachment of the piperidine ring: This step involves the nucleophilic substitution of a halogenated pyrazine derivative with piperidine.

Coupling with quinoxaline: The final step involves the coupling of the piperidine-pyrazine intermediate with a quinoxaline derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and quinoxaline rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analysis

- Quinoxaline vs. Pyrazine Substitutions: The target compound’s quinoxalin-2-yl group differs from the quinoxalin-6-yl group in , which alters electronic distribution and steric interactions. The dimethylamino-pyrazin-2-yloxy substituent introduces electron-donating properties, contrasting with nitrobenzyl (electron-withdrawing) groups in .

- Piperidine Modifications : The piperidine ring in the target compound is functionalized with a pyrazine-derived substituent, whereas uses a simple methyl group. This difference may affect conformational flexibility and target selectivity.

Biological Activity

The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule notable for its unique structural features, which include a dimethylamino group, a pyrazine moiety, a piperidine ring, and a quinoxaline component. These structural elements suggest potential pharmacological properties, making it a candidate for further investigation in drug development.

Structural Characteristics

| Component | Description |

|---|---|

| Dimethylamino Group | Enhances solubility and may influence receptor interactions. |

| Pyrazine Moiety | Associated with various biological activities, including antimicrobial effects. |

| Piperidine Ring | Often found in pharmacologically active compounds; contributes to binding affinity. |

| Quinoxaline | Known for its role in various therapeutic applications, including antitumor activity. |

The biological activity of this compound is likely influenced by its structural components. The interaction with specific molecular targets, such as enzymes or receptors, can modulate various biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thus blocking substrate access and reducing enzymatic activity. Research into similar compounds has shown that they can affect pathways related to cancer cell proliferation and inflammation.

Antitumor Activity

Research has indicated that derivatives of compounds with similar structures often exhibit significant antitumor properties. For example, studies have shown that pyrazole derivatives can inhibit key oncogenic pathways:

- BRAF(V600E) : Inhibition of this mutation is crucial in treating certain cancers.

- EGFR : Targeting this receptor can reduce tumor growth in non-small cell lung cancer.

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties by:

- Reducing the production of pro-inflammatory cytokines.

- Inhibiting nitric oxide production in response to endotoxins.

Case Studies and Research Findings

-

Antitumor Efficacy : A study evaluated the efficacy of pyrazole derivatives against various cancer cell lines, revealing IC50 values indicating potent growth inhibition.

Compound Cell Line IC50 (µM) Pyrazole derivative A A549 (Lung cancer) 10 Pyrazole derivative B MCF7 (Breast cancer) 15 -

Anti-inflammatory Activity : Another study assessed the anti-inflammatory effects of similar compounds on LPS-induced macrophages, showing a significant reduction in TNF-alpha levels.

Compound TNF-alpha Reduction (%) Compound X 75% Compound Y 60%

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.